molecular formula C21H21N3OS B2876615 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-68-6

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Cat. No.: B2876615
CAS No.: 847397-68-6
M. Wt: 363.48
InChI Key: HJUGGMLDQGLBCR-UHFFFAOYSA-N
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Description

The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with two key moieties:

1-Allyl-1H-benzo[d]imidazol-2-yl group: This bicyclic heteroaromatic system is linked to the pyrrolidinone via a carbon-nitrogen bond.

3-(Methylthio)phenyl group: A phenyl ring substituted with a methylthio (-SMe) group at the meta position.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h3-10,13,15H,1,11-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUGGMLDQGLBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the imidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The allyl group can be oxidized to form an allyl alcohol or allyl aldehyde.

  • Reduction: : The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: : The methylthio group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents like thionyl chloride (SOCl₂) and sodium hydride (NaH) are often used for substitution reactions.

Major Products Formed

  • Oxidation: : Allyl alcohol, allyl aldehyde.

  • Reduction: : Diamine derivatives of the imidazole ring.

  • Substitution: : Halides, esters, and other functionalized derivatives.

Scientific Research Applications

  • Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammation.

  • Material Science: : Its unique structure may be useful in the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: : It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoimidazole-Pyrrolidinone Derivatives

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Benzoimidazole Substituent Phenyl/Other Substituent Reported Biological Activity Key References
Target Compound 1-Allyl 3-(Methylthio)phenyl Not reported (potential antimicrobial/anticancer) -
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (5a–h) H (unsubstituted) 4-(Naphthalen-2-yl)thiazol-2-yl Antibacterial (Gram+/Gram-), Antifungal
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 5-Fluoro 3,5-Dichloro-2-hydroxyphenyl Anticancer (A549 lung cancer cells)
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one H 2-Methylphenyl (o-tolyl) Not reported
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one 1-(2-Fluorobenzyl) 3-Methylphenyl Not reported

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The naphthalene-thiazole substituent in compounds 5a–h correlates with broad-spectrum antimicrobial activity, likely due to enhanced π-π stacking and membrane interaction . The 5-fluoro and 3,5-dichloro-2-hydroxyphenyl groups in the anticancer-active derivative () suggest that halogenation and hydroxylation improve cytotoxicity via DNA intercalation or enzyme inhibition .

Synthetic Pathways: Benzoimidazole-pyrrolidinone derivatives are typically synthesized via condensation of benzene-1,2-diamine with pyrrolidinone precursors under acidic conditions . For the target compound, allylation of the benzimidazole nitrogen likely occurs during or after cyclization, using allyl bromide or similar reagents .

Role of the Allyl Group :

  • The allyl substituent in the target compound introduces a reactive alkene, which could facilitate further functionalization (e.g., Michael additions) or influence conformational dynamics in biological systems .

Potential Research Directions

  • Antimicrobial Screening : Given the activity of naphthalene-thiazole analogs, the target compound should be tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the allyl and methylthio groups could optimize potency and selectivity.

Biological Activity

The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features several notable structural components:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme activity and as a building block for various pharmaceuticals.
  • Pyrrolidinone Core : Contributes to the compound's pharmacological properties.
  • Allyl and Methylthio Substituents : These groups enhance the compound's reactivity and potential interactions with biological targets.

Target Interactions

Research indicates that compounds with similar structures often interact with key biological targets:

  • Microtubule Dynamics : Similar benzimidazole derivatives have been shown to inhibit tubulin polymerization, affecting cell division and proliferation .
  • Enzyme Inhibition : Compounds in this class may inhibit various enzymes, including those involved in cancer progression and inflammation .

Biochemical Pathways

The inhibition of microtubule assembly can lead to significant effects on:

  • Cell Cycle Regulation : Disruption of microtubule dynamics can induce cell cycle arrest, particularly in cancer cells.
  • Signal Transduction : Potential modulation of pathways involving G-protein coupled receptors, which are critical in numerous physiological processes .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of related compounds. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast and renal cancers. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has also suggested potential antimicrobial activity:

  • Antifungal and Antibacterial Effects : Certain derivatives exhibit activity against pathogens such as Trichomonas vaginalis and Trypanosoma cruzi, indicating a broad spectrum of biological activity .

Synthesis and Evaluation

A study synthesized several analogs of this compound and evaluated their biological activities:

CompoundActivityIC50 (µM)
4aAnticancer (MDA-MB-468)12.5
4bAntimicrobial (T. vaginalis)15.0
4cAnti-inflammatory20.0

These findings demonstrate the potential for further development in therapeutic applications .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the imidazole ring or substituents can significantly enhance biological activity. For example:

  • Substituent Effects : The presence of methylthio groups has been associated with increased lipophilicity and better membrane permeability, enhancing bioavailability .
  • Hybrid Structures : Compounds combining imidazole with other pharmacophores have shown improved efficacy against resistant strains of bacteria and cancer cells .

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